N-(3-hydroxy-3-methylbutyl)pyridine-4-carboxamide
Description
N-(3-hydroxy-3-methylbutyl)pyridine-4-carboxamide: is an organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a pyridine ring substituted with a carboxamide group at the 4-position and a 3-hydroxy-3-methylbutyl group at the nitrogen atom
Properties
IUPAC Name |
N-(3-hydroxy-3-methylbutyl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,15)5-8-13-10(14)9-3-6-12-7-4-9/h3-4,6-7,15H,5,8H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWYDOMMRMVUEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCNC(=O)C1=CC=NC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxy-3-methylbutyl)pyridine-4-carboxamide typically involves the reaction of pyridine-4-carboxylic acid with 3-hydroxy-3-methylbutylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under anhydrous conditions and at room temperature to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher efficiency and consistency in product quality. The use of automated systems also reduces the risk of contamination and human error.
Chemical Reactions Analysis
Types of Reactions: N-(3-hydroxy-3-methylbutyl)pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under reflux conditions.
Substitution: Electrophilic reagents like bromine (Br2) in acetic acid (CH3COOH) at elevated temperatures.
Major Products Formed:
Oxidation: Formation of N-(3-oxo-3-methylbutyl)pyridine-4-carboxamide.
Reduction: Formation of N-(3-hydroxy-3-methylbutyl)pyridine-4-amine.
Substitution: Formation of various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: N-(3-hydroxy-3-methylbutyl)pyridine-4-carboxamide is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific receptors makes it a valuable tool in understanding receptor-ligand interactions and developing new therapeutic agents.
Medicine: this compound has shown promise in preclinical studies as a potential drug candidate for the treatment of various diseases. Its ability to modulate specific biological pathways makes it a target for drug development in areas such as oncology and neurology.
Industry: In the industrial sector, this compound is used in the development of new materials with enhanced properties. Its incorporation into polymer matrices can improve the mechanical strength and thermal stability of the resulting materials.
Mechanism of Action
The mechanism of action of N-(3-hydroxy-3-methylbutyl)pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding and hydrophobic interactions, leading to the modulation of their activity. This can result in the activation or inhibition of specific signaling pathways, ultimately affecting cellular processes.
Comparison with Similar Compounds
- N-(3-hydroxy-3-methylbutyl)pyridine-3-carboxamide
- N-(3-hydroxy-3-methylbutyl)pyridine-2-carboxamide
- N-(3-hydroxy-3-methylbutyl)pyridine-5-carboxamide
Comparison: While these compounds share a similar core structure, the position of the carboxamide group on the pyridine ring significantly affects their chemical and biological properties. For example, N-(3-hydroxy-3-methylbutyl)pyridine-4-carboxamide may exhibit different binding affinities and selectivities compared to its 3-carboxamide and 2-carboxamide counterparts. This uniqueness makes it a valuable compound for specific applications where precise interactions are required.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
